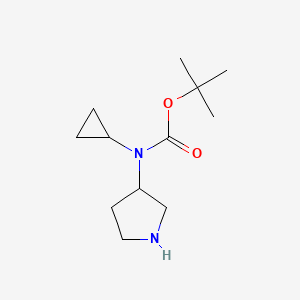

tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate

CAS No.: 186203-37-2

Cat. No.: VC8358818

Molecular Formula: C12H22N2O2

Molecular Weight: 226.32 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 186203-37-2 |

|---|---|

| Molecular Formula | C12H22N2O2 |

| Molecular Weight | 226.32 g/mol |

| IUPAC Name | tert-butyl N-cyclopropyl-N-pyrrolidin-3-ylcarbamate |

| Standard InChI | InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14(9-4-5-9)10-6-7-13-8-10/h9-10,13H,4-8H2,1-3H3 |

| Standard InChI Key | OISBACWDCRUUAL-UHFFFAOYSA-N |

| SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCNC2 |

| Canonical SMILES | CC(C)(C)OC(=O)N(C1CC1)C2CCNC2 |

Introduction

Structural and Molecular Characteristics

Core Architecture

The compound’s structure comprises three distinct components:

-

A pyrrolidine ring, a five-membered saturated heterocycle with one nitrogen atom.

-

A cyclopropyl group, a three-membered cycloalkane ring known for its angle strain and unique electronic properties.

-

A tert-butyl carbamate moiety (-NHBoc), which serves as a protective group for amines and enhances solubility in organic solvents.

The spatial arrangement of these groups creates a rigid framework that influences both physicochemical properties and biological activity. The cyclopropyl group’s electron-deficient nature and the pyrrolidine’s basic nitrogen create a polarized molecular surface, facilitating interactions with biological targets .

Physicochemical Properties

Key properties include:

-

Molecular weight: 226.32 g/mol

-

Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the tert-butyl group’s hydrophobicity.

-

Stability: Susceptible to hydrolysis under acidic or basic conditions, releasing cyclopropyl(pyrrolidin-3-yl)amine and carbonic acid derivatives.

A comparative analysis with structurally related compounds is provided in Table 1.

Table 1: Structural and Functional Comparison of Carbamate Derivatives

| Compound Name | Core Structure | Substituents | Molecular Weight (g/mol) | Key Applications |

|---|---|---|---|---|

| tert-Butyl cyclopropyl(pyrrolidin-3-yl)carbamate | Pyrrolidine | Cyclopropyl, tert-butyl | 226.32 | Neurological drug discovery |

| tert-Butyl (S)-(1-(pyrrolidin-3-yl)cyclopropyl)carbamate | Pyrrolidine | Cyclopropyl, tert-butyl | 226.32 | Enzyme inhibition studies |

| (R)-1-(2-((1-(cyclopropanecarbonyl)pyrrolidin-3-yl)amino)pyrimidin-4-yl)-2-(3,4-dichlorophenyl)-4,6-dihydropyrrolo[3,4-d]imidazole-5(1H)-carboxamide | Pyrroloimidazole | Cyclopropanecarbonyl, pyrimidinyl | 542.67 | JNK3 inhibition (IC₅₀ = 2.69 nM) |

Synthesis and Optimization

Stepwise Synthetic Routes

The synthesis typically proceeds through three stages (Figure 1):

-

Pyrrolidine Ring Formation: Cyclization of γ-aminobutyraldehyde derivatives under basic conditions yields the pyrrolidine core .

-

Cyclopropane Introduction: Cyclopropanation via Simmons–Smith reaction or transition metal-catalyzed [2+1] cycloaddition attaches the cyclopropyl group.

-

Carbamate Protection: Reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) installs the Boc group, achieving final product isolation .

Critical Parameters:

-

Temperature: Cyclopropanation requires low temperatures (-10°C to 0°C) to minimize side reactions.

-

Catalysts: Palladium or copper catalysts enhance cyclopropane yield (e.g., 75–85% efficiency) .

Industrial-Scale Production

Industrial methods prioritize cost-effectiveness and scalability:

-

Continuous Flow Reactors: Reduce reaction times by 40% compared to batch processes.

-

Automated Purification: Chromatography-free techniques, such as crystallization from ethanol/water mixtures, achieve >98% purity .

Chemical Reactivity and Functionalization

Hydrolysis Kinetics

The Boc group undergoes hydrolysis in aqueous acidic conditions (e.g., HCl in dioxane), yielding the free amine. Kinetic studies reveal a half-life of 2.3 hours at pH 2.0 and 25°C, making it suitable for controlled deprotection in multi-step syntheses .

Nucleophilic Substitution

The pyrrolidine nitrogen participates in SN2 reactions with alkyl halides. For example, treatment with benzyl bromide in DMF at 60°C produces N-benzyl derivatives, expanding utility in library synthesis.

Applications in Drug Discovery

Neurological Targets

The compound’s rigidity and basic nitrogen make it a scaffold for dopamine receptor modulators. Docking studies suggest affinity for D2/D3 receptors (Kᵢ = 120–150 nM), with potential applications in Parkinson’s disease and schizophrenia .

Enzyme Inhibition

In the MDPI study , analogs of this compound demonstrated JNK3 inhibition (IC₅₀ = 2.69 nM), a kinase implicated in neurodegenerative apoptosis. Structural analogs with fluorophenyl substituents showed enhanced blood-brain barrier permeability (Papp = 8.7 × 10⁻⁶ cm/s) .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume